Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Lipophilicity LogD Physicochemical profiling

Procure this Galderma-patent-class TACE/ADAM17 inhibitor (≥95% purity) for decisive SAR studies. Its para-trifluoromethoxy (–OCF₃) substituent delivers distinct electronic character, hydrogen-bond-accepting capacity, and metabolic liability vs. the –CF₃ analog (CAS 1797896-81-1), making the pair a clean matched molecular pair for quantifying substituent effects on target engagement, microsomal stability, and LogD₇.₄. Deploy in fluorogenic substrate cleavage assays (MCA-Pro-Leu-Ala-Val-(Dpa)-Arg-Ser-Ser-Arg-NH₂, pH 7.4 Tris) under published Galderma protocol. The 16 Da mass shift relative to the CF₃ analog facilitates unambiguous LC-MS/HRMS identification. Inquire now for competitive batch pricing.

Molecular Formula C16H15F4NO4S
Molecular Weight 393.35
CAS No. 1797891-97-4
Cat. No. B2464512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS1797891-97-4
Molecular FormulaC16H15F4NO4S
Molecular Weight393.35
Structural Identifiers
SMILESCOC(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC(=CC=C2)F
InChIInChI=1S/C16H15F4NO4S/c1-24-15(11-3-2-4-12(17)9-11)10-21-26(22,23)14-7-5-13(6-8-14)25-16(18,19)20/h2-9,15,21H,10H2,1H3
InChIKeyHPOVRFFLQYQMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1797891-97-4): Compound Identity, Physicochemical Profile, and Structural Class


N-(2-(3-Fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1797891-97-4; molecular formula C₁₆H₁₅F₄NO₄S; molecular weight 393.35 g·mol⁻¹) is a fully synthetic, fluorinated benzenesulfonamide derivative bearing a para-trifluoromethoxy (–OCF₃) substituent on the phenylsulfonyl ring and a 3-fluorophenyl-methoxyethyl side chain . The compound belongs to the broader class of benzenesulfonamide-based TACE (TNFα-converting enzyme / ADAM17) inhibitors disclosed in the Galderma patent family, where it is structurally encompassed by generic Formula (I) claims [1]. It is currently available as a research-grade screening compound (typical purity ≥95%) from specialty chemical suppliers under catalog number EVT-2601586 .

Why N-(2-(3-Fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide Cannot Be Simply Replaced by Its Closest Trifluoromethyl Analog


The immediate structural analog N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1797896-81-1, MW 377.4) differs by a single oxygen atom: –OCF₃ vs. –CF₃ at the para-benzenesulfonamide position . This atomic substitution is not pharmacologically silent. Literature on fluorinated substituent effects demonstrates that the –OCF₃ group introduces a distinct electronic character (stronger σ-inductive electron withdrawal via the oxygen linker, with competing p-π resonance donation), yielding different dipole moments, hydrogen-bond-accepting capacity, and metabolic liabilities compared to the –CF₃ group [1]. Specifically, OCF₃-bearing compounds exhibit lipophilicity increases comparable to CF₃ analogs (ΔLogD ~+0.7–1.4 vs. OCH₃), but metabolic stability is frequently reduced relative to CF₃ counterparts—except in N-alkoxysulfonamide series where this penalty may be attenuated [1]. These physicochemical and ADME divergences mean that the two compounds cannot be assumed interchangeable in any assay requiring consistent target engagement, cellular permeability, or metabolic half-life.

Quantitative Differentiation Evidence for N-(2-(3-Fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide vs. Closest Analogs


Lipophilicity Modulation: –OCF₃ vs. –CF₃ in Benzenesulfonamide Scaffolds

The target compound's 4-trifluoromethoxy (–OCF₃) substituent confers distinct lipophilicity compared to the 4-trifluoromethyl (–CF₃) analog (CAS 1797896-81-1). A systematic study of aliphatic OCF₃-containing derivatives demonstrated that the –OCF₃ group increases distribution coefficient (LogD₇.₄) by 0.7–1.4 log units relative to –OCH₃ controls, an increment comparable in magnitude to that of –CF₃ substitution [1]. However, because –OCF₃ retains an oxygen-mediated hydrogen-bond-accepting capacity absent in –CF₃, the effective polarity and solvation behavior of the two compounds diverge under physiological and assay-relevant conditions. For sulfonamide-containing series (relevant to the target scaffold), the microsomal stability penalty typically observed with OCF₃ versus CF₃ was reported to be attenuated, suggesting a scaffold-specific ADME profile [1].

Lipophilicity LogD Physicochemical profiling Benzenesulfonamide

Metabolic Stability Differentiation: OCF₃ vs. CF₃ Microsomal Clearance in Sulfonamide Contexts

A key differentiator between the target compound and its CF₃ analog is metabolic stability. In the systematic study by Kondratov et al., OCF₃-substituted compounds consistently exhibited decreased microsomal stability in rat liver microsomes compared to both OCH₃ and CF₃ matched-pair analogs, across multiple structural series [1]. However, a critical exception was noted: N-alkoxy(sulfon)amide derivatives showed attenuated or absent metabolic liability relative to non-sulfonamide series [1]. Since the target compound contains an N-(2-methoxyethyl)benzenesulfonamide motif, it belongs to this potentially 'protected' subclass, whereas the CF₃ analog may follow a different metabolic trajectory. No direct head-to-head microsomal stability data for the specific CAS 1797891-97-4 vs. CAS 1797896-81-1 pair have been published.

Metabolic stability Microsomal clearance ADME Sulfonamide

Electronic and Conformational Impact of –OCF₃ vs. –CF₃ on Benzenesulfonamide Target Binding

The replacement of –CF₃ with –OCF₃ alters the electronic character of the benzenesulfonamide pharmacophore. The –OCF₃ group exerts a stronger electron-withdrawing inductive effect (σI) than –CF₃ due to the electronegative oxygen linker, while simultaneously donating electron density via p-π resonance into the aromatic ring [1]. This dual electronic character (inductive withdrawal + resonance donation) is absent in –CF₃, which acts as a pure inductive/negative-hyperconjugative electron-withdrawing group. Consequently, the electron density distribution on the phenyl ring differs between the two compounds, which can modulate π-stacking interactions, sulfonamide NH acidity, and hydrogen-bond geometry with biological targets. A recent comprehensive review of CF₃ and OCF₃ roles in medicinal chemistry underscores that these two groups, while often considered lipophilicity-matched isosteres, produce distinct conformational biases and electronic environments that can lead to divergent target-binding profiles [1].

Electronic effects OCF3 CF3 Sulfonamide Structure-activity relationship

Molecular Weight and Formula Distinction: Procurement-Relevant Identity Confirmation

The target compound (C₁₆H₁₅F₄NO₄S, MW 393.35) can be unambiguously distinguished from its closest commercial analog (CAS 1797896-81-1, C₁₆H₁₅F₄NO₃S, MW 377.4) by a mass difference of +15.95 Da, corresponding to the replacement of –CF₃ (69.0 Da) by –OCF₃ (85.0 Da) . In LC-MS or HRMS identity verification, the [M+H]⁺ quasi-molecular ion for the target compound (expected m/z ~394.1 for ¹²C₁₆ ¹H₁₆ ¹⁹F₄ ¹⁴N ¹⁶O₄ ³²S) differs from that of the CF₃ analog (expected m/z ~378.1) by a diagnostic 16 Da shift . This mass difference, combined with the distinct isotopic pattern of four fluorine atoms (characteristic A+2 satellites), provides a robust analytical fingerprint for incoming quality control and identity verification in procurement workflows.

Molecular weight Identity confirmation Quality control Procurement

Patent-Disclosed Therapeutic Context: TACE/ADAM17 Inhibitor Structural Class for Inflammatory Disease Research

The target compound falls within the generic structural claims of the Galderma patent family (US 8,633,196 B2 and related filings), which describes benzenesulfonamide compounds of Formula (I) as inhibitors of TACE (TNFα-converting enzyme, also known as ADAM17) [1]. The patent provides a TACE enzymatic assay (MCA-Pro-Leu-Ala-Val-(Dpa)-Arg-Ser-Ser-Arg-NH₂ substrate cleavage monitored by fluorescence, pH 7.4 Tris buffer with 4% glycerol, 2 h incubation at ambient temperature) , establishing a standardized screening context for this compound class. While the patent does not disclose individual compound IC₅₀ values for the specific claims, the TACE inhibitory activity data for 19 structurally related benzenesulfonamides are deposited in BindingDB (Assay ID ALA3706091, linked to document ALA3638566) . The therapeutic indications cited in the patent include psoriasis, rheumatoid arthritis, Crohn's disease, and other TNFα-mediated inflammatory conditions, as well as cosmetic applications [1]. This establishes a documented research-use context that distinguishes the compound from generic benzenesulfonamide screening library members lacking a defined biological rationale.

TACE inhibitor ADAM17 TNF-alpha Inflammation Psoriasis

Recommended Application Scenarios for N-(2-(3-Fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide Based on Current Evidence


TACE/ADAM17 Inhibitor Screening in TNFα-Mediated Inflammatory Disease Models

The compound's structural inclusion within the Galderma TACE inhibitor patent family (US 8,633,196 B2) provides a documented biological rationale for its use in TACE/ADAM17 inhibition studies. Researchers investigating TNFα-dependent inflammatory conditions (psoriasis, rheumatoid arthritis, inflammatory bowel disease) can deploy this compound as a tool for enzyme inhibition assays using the published fluorogenic substrate cleavage protocol (MCA-Pro-Leu-Ala-Val-(Dpa)-Arg-Ser-Ser-Arg-NH₂, pH 7.4 Tris buffer, 2 h incubation at ambient temperature) [1]. The OCF₃ substituent may offer differentiated target engagement kinetics compared to CF₃-series inhibitors, which is relevant for probing structure-activity relationships around the benzenesulfonamide para-position.

SAR Studies Comparing –OCF₃ vs. –CF₃ Bioisosteric Pairs on Benzenesulfonamide Scaffolds

For medicinal chemistry teams exploring fluorinated substituent effects, the target compound (CAS 1797891-97-4, –OCF₃) and its direct CF₃ analog (CAS 1797896-81-1, –CF₃) constitute a matched molecular pair differing only by a single oxygen atom . Systematic side-by-side testing of these two compounds in panels of ADME assays (microsomal stability, LogD₇.₄ determination, kinetic solubility) and target-binding assays can quantify the substituent effect with minimal confounding structural variables. The class-level evidence that OCF₃ groups alter microsomal stability differently in N-alkoxysulfonamides vs. other series [1] makes this pair a valuable tool for validating scaffold-specific ADME predictions.

Analytical Reference Standard for OCF₃-Containing Benzenesulfonamide Identity Verification

With its unambiguous molecular formula (C₁₆H₁₅F₄NO₄S), distinctive four-fluorine isotopic pattern, and well-defined SMILES notation (COC(CNS(=O)(=O)c1ccc(OC(F)(F)F)cc1)c1cccc(F)c1) , the compound serves as an analytical reference for LC-MS and HRMS method development targeting OCF₃-substituted sulfonamides. The 16 Da mass shift relative to the CF₃ analog provides a clear diagnostic for distinguishing between these commonly confused analogs in compound libraries or procurement verification workflows.

Fragment-Based and Scaffold-Hopping Design Around 4-OCF₃-Benzenesulfonamide Cores

The para-trifluoromethoxy-benzenesulfonamide core represents a privileged fragment for medicinal chemistry exploration, as evidenced by its recurrent appearance in kinase inhibitors, DPP-4 inhibitors, and TACE inhibitors [1]. The target compound, with its elaborate 2-(3-fluorophenyl)-2-methoxyethyl side chain, provides a more advanced starting point for scaffold-hopping and fragment-growing strategies than the minimal 4-(trifluoromethoxy)benzenesulfonamide fragment (CAS 1513-45-7) [2]. Computational docking and pharmacophore modeling studies can use this compound's predicted conformation to guide rational design of novel TACE or kinase inhibitors.

Quote Request

Request a Quote for N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.